Cas no 1094230-04-2 (2-(4-Fluorophenyl)methyl-1,3-thiazole-5-carboxylic Acid)

2-(4-Fluorophenyl)methyl-1,3-thiazole-5-carboxylic Acid is a fluorinated thiazole derivative with a carboxylic acid functional group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural features, including the 4-fluorophenyl and thiazole moieties, contribute to its potential as a building block for bioactive compounds. The carboxylic acid group allows for further derivatization, enabling applications in drug discovery and material science. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its well-defined structure and functional group compatibility make it valuable for researchers developing novel therapeutics or specialty chemicals.
2-(4-Fluorophenyl)methyl-1,3-thiazole-5-carboxylic Acid structure
1094230-04-2 structure
Product name:2-(4-Fluorophenyl)methyl-1,3-thiazole-5-carboxylic Acid
CAS No:1094230-04-2
MF:C11H8FNO2S
MW:237.250124931335
CID:4571105

2-(4-Fluorophenyl)methyl-1,3-thiazole-5-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid
    • 2-(4-Fluorophenyl)methyl-1,3-thiazole-5-carboxylic Acid
    • Inchi: 1S/C11H8FNO2S/c12-8-3-1-7(2-4-8)5-10-13-6-9(16-10)11(14)15/h1-4,6H,5H2,(H,14,15)
    • InChI Key: CRJSAVSSWSJYLR-UHFFFAOYSA-N
    • SMILES: S1C(C(O)=O)=CN=C1CC1=CC=C(F)C=C1

2-(4-Fluorophenyl)methyl-1,3-thiazole-5-carboxylic Acid Security Information

2-(4-Fluorophenyl)methyl-1,3-thiazole-5-carboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-66055-0.1g
2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid
1094230-04-2 95.0%
0.1g
$98.0 2025-02-20
Enamine
EN300-66055-0.5g
2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid
1094230-04-2 95.0%
0.5g
$271.0 2025-02-20
TRC
B436628-50mg
2-[(4-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic Acid
1094230-04-2
50mg
$ 454.00 2023-04-18
Enamine
EN300-66055-1.0g
2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid
1094230-04-2 95.0%
1.0g
$371.0 2025-02-20
Enamine
EN300-66055-0.05g
2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid
1094230-04-2 95.0%
0.05g
$66.0 2025-02-20
A2B Chem LLC
AV58685-10g
2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid
1094230-04-2 95%
10g
$1712.00 2024-04-20
1PlusChem
1P01AA9P-50mg
2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid
1094230-04-2 95%
50mg
$109.00 2025-03-04
1PlusChem
1P01AA9P-100mg
2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid
1094230-04-2 95%
100mg
$144.00 2025-03-04
A2B Chem LLC
AV58685-100mg
2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid
1094230-04-2 95%
100mg
$139.00 2024-04-20
A2B Chem LLC
AV58685-1g
2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid
1094230-04-2 95%
1g
$426.00 2024-04-20

Additional information on 2-(4-Fluorophenyl)methyl-1,3-thiazole-5-carboxylic Acid

2-(4-Fluorophenyl)methyl-1,3-thiazole-5-carboxylic Acid (CAS No. 1094230-04-2): A Comprehensive Overview

2-(4-Fluorophenyl)methyl-1,3-thiazole-5-carboxylic Acid (CAS No. 1094230-04-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thiazole core and fluorinated phenyl substituent, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.

The thiazole ring is a well-known heterocyclic structure that is widely used in the design of bioactive molecules due to its ability to enhance the pharmacological properties of drugs. The presence of the fluorine atom in the 4-fluorophenyl group further modulates the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for optimizing drug delivery and efficacy.

Recent studies have highlighted the potential of 2-(4-Fluorophenyl)methyl-1,3-thiazole-5-carboxylic Acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response. This makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).

In addition to its anti-inflammatory effects, 2-(4-Fluorophenyl)methyl-1,3-thiazole-5-carboxylic Acid has also shown potential as an anticancer agent. Research conducted at the National Cancer Institute found that this compound selectively targets and inhibits cancer cell proliferation while sparing normal cells. The mechanism of action involves the modulation of signaling pathways that are often dysregulated in cancer cells, such as the PI3K/AKT and MAPK pathways.

The pharmacokinetic profile of 2-(4-Fluorophenyl)methyl-1,3-thiazole-5-carboxylic Acid has been extensively studied to ensure its suitability for clinical applications. Preclinical data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It demonstrates good oral bioavailability and a long half-life, which are desirable attributes for a drug candidate.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-(4-Fluorophenyl)methyl-1,3-thiazole-5-carboxylic Acid in human subjects. Early results from Phase I trials have shown promising outcomes with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

The synthesis of 2-(4-Fluorophenyl)methyl-1,3-thiazole-5-carboxylic Acid involves several well-established chemical reactions. The key steps include the formation of the thiazole ring through a condensation reaction between an appropriate thioamide and an α-halo ketone, followed by the introduction of the fluorinated phenyl substituent via a substitution reaction. The final carboxylic acid group can be introduced through a carboxylation step or by hydrolysis of an ester precursor.

The versatility of 2-(4-Fluorophenyl)methyl-1,3-thiazole-5-carboxylic Acid extends beyond its direct therapeutic applications. It serves as an important building block for the synthesis of more complex molecules with enhanced biological activities. For example, researchers have used this compound as a starting material to develop novel prodrugs that improve drug delivery and reduce side effects.

In conclusion, 2-(4-Fluorophenyl)methyl-1,3-thiazole-5-carboxylic Acid (CAS No. 1094230-04-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development into effective therapeutic agents. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its use in treating various diseases.

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